molecular formula C12H14N6O3 B12940756 4-Amino-7-(3-amino-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile CAS No. 127880-86-8

4-Amino-7-(3-amino-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile

Cat. No.: B12940756
CAS No.: 127880-86-8
M. Wt: 290.28 g/mol
InChI Key: FLFLUOVFVHRXJX-IQEPQDSISA-N
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Description

This compound is a pyrrolo[2,3-d]pyrimidine derivative characterized by a β-D-ribofuranosyl sugar moiety attached to the pyrrolo-pyrimidine core. It is structurally related to naturally occurring nucleoside antibiotics, such as toyocamycin (4-amino-7-(3,4-dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile), which shares the same core scaffold but differs in hydroxylation patterns on the sugar unit . The compound’s 5-carbonitrile group and 4-amino substitution are critical for its biological interactions, particularly in targeting enzymes involved in nucleotide metabolism .

Properties

CAS No.

127880-86-8

Molecular Formula

C12H14N6O3

Molecular Weight

290.28 g/mol

IUPAC Name

4-amino-7-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H14N6O3/c13-1-5-2-18(11-7(5)10(15)16-4-17-11)12-8(14)9(20)6(3-19)21-12/h2,4,6,8-9,12,19-20H,3,14H2,(H2,15,16,17)/t6-,8+,9-,12-/m1/s1

InChI Key

FLFLUOVFVHRXJX-IQEPQDSISA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N)N)C#N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)N)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-((2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of amino, hydroxy, and hydroxymethyl groups through various functional group transformations.

    Protective Group Strategies: Use of protective groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Implementation of advanced purification techniques such as chromatography and crystallization.

    Scalability: Adaptation of the synthetic route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-((2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Amino-7-((2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-7-((2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in key biological processes.

    Interact with DNA/RNA: Affect gene expression and protein synthesis.

    Modulate Signaling Pathways: Influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Key Structural Features Biological Activity/Applications Synthesis Highlights
Target Compound C₁₂H₁₅N₅O₅ 3-Amino, 4-hydroxy, 5-hydroxymethyl-tetrahydrofuran substituent; 5-carbonitrile Potential nucleoside analog with kinase inhibition activity (inferred from related compounds) Likely synthesized via nucleophilic substitution on a pyrrolo[2,3-d]pyrimidine scaffold
Toyocamycin C₁₂H₁₄N₆O₄ 3,4-Dihydroxy, 5-hydroxymethyl-tetrahydrofuran; 5-carbonitrile Antibiotic and antifungal agent; inhibits RNA polymerase Biosynthetically derived or via glycosylation of pyrrolo-pyrimidine precursors
(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol C₁₁H₁₂F₂N₄O₃ Difluoro substitution at C4 of tetrahydrofuran; 5-hydroxymethyl Research tool for studying fluorinated nucleoside pharmacokinetics Fluorination introduced via electrophilic substitution or late-stage functionalization
4-Amino-7-(2-hydroxyethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide C₁₀H₁₃N₅O₃ 2-Hydroxyethoxymethyl substituent; 5-carboxamide (vs. carbonitrile) Modified solubility profile; potential antiviral applications Substitution with hydroxyethoxymethyl group via alkylation reactions

Key Structural and Functional Differences

Sugar Modifications: The target compound and toyocamycin both feature tetrahydrofuran-based sugars but differ in hydroxylation patterns. The difluoro analog (C₁₁H₁₂F₂N₄O₃) introduces fluorine atoms at C4 of the sugar, enhancing metabolic stability and altering lipophilicity compared to the parent compound .

Pyrimidine Core Modifications :

  • Replacing the 5-carbonitrile group with a carboxamide (as in C₁₀H₁₃N₅O₃) reduces electrophilicity, which may decrease reactivity toward nucleophilic residues in enzymes but improve solubility .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for N-substituted pyrrolo[2,3-d]pyrimidines, where 4-chloro intermediates undergo nucleophilic substitution with amines or sugar derivatives under acidic conditions . In contrast, toyocamycin requires stereoselective glycosylation to install the ribofuranosyl moiety .

Biological Activity

4-Amino-7-(3-amino-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H14N6O3C_{12}H_{14}N_{6}O_{3} and a molecular weight of 290.28 g/mol. The structure includes a pyrrolo[2,3-d]pyrimidine core, which is significant for its bioactive properties. The presence of hydroxymethyl and amino functional groups enhances its solubility and reactivity, making it a suitable candidate for various therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been investigated for its ability to inhibit tumor growth in various cancer models. Specifically, studies have shown that derivatives of this compound can modulate signaling pathways associated with cell proliferation and apoptosis, particularly through interactions with protein kinases involved in cancer progression .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi, indicating potential applications in treating infections. The mechanism may involve interference with cellular processes such as DNA replication or enzyme activity critical for microbial survival.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular function.
  • Signal Transduction Modulation : The compound can influence various signaling pathways, including those related to cell growth and survival.
  • Nucleic Acid Interaction : Its structure allows it to bind to nucleic acids, potentially influencing gene expression and protein synthesis .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of the compound in human tumor xenografts in nude mice. Results indicated that treatment with this compound led to a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against various bacterial strains. The results demonstrated that the compound exhibited dose-dependent inhibition of bacterial growth, suggesting a promising avenue for developing new antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth in xenografts ,
AntimicrobialDose-dependent inhibition of bacterial growth,
MechanismEnzyme inhibition; modulation of signaling pathways,

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